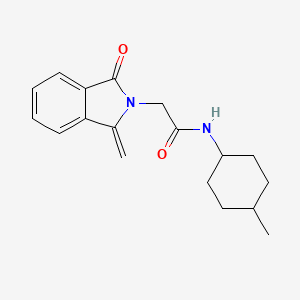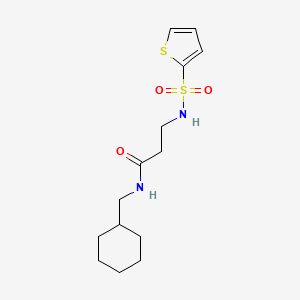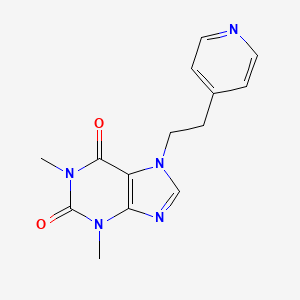
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research fields.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood, but it is thought to work by interacting with specific cellular targets and disrupting key biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include the inhibition of certain enzymes and the modulation of various cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure, which allows for precise targeting of specific cellular pathways. However, one limitation of this compound is its potential toxicity, which must be carefully considered when using it in experiments.
Orientations Futures
There are many potential future directions for research involving 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. Some possible areas of interest include further exploring its potential therapeutic applications, investigating its mechanism of action in more detail, and developing new synthesis methods for this compound. Additionally, research could focus on identifying potential side effects and toxicity concerns associated with the use of this compound in various research applications.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be achieved through a variety of methods, including chemical reactions and organic synthesis. One commonly used method involves the reaction of 2-bromo-4-methylquinoline with azetidine-1-carboxylic acid, followed by reaction with thioacetic acid. This process results in the formation of the desired compound.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has shown potential as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-9-14(16-13-6-3-2-5-12(11)13)19-10-15(18)17-7-4-8-17/h2-3,5-6,9H,4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDXLWCRXBILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)





![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
